molecular formula C20H17NOS B4902475 N,2-diphenyl-2-(phenylsulfanyl)acetamide

N,2-diphenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B4902475
M. Wt: 319.4 g/mol
InChI Key: WWDLJOHWDDGBLL-UHFFFAOYSA-N
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Description

N,2-diphenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C20H17NOS It is characterized by the presence of a phenylsulfanyl group attached to an acetamide moiety, along with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-diphenyl-2-(phenylsulfanyl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-2-phenylacetophenone with thiophenol in the presence of a base, such as potassium carbonate, to form 2-phenyl-2-(phenylsulfanyl)acetophenone. This intermediate is then reacted with aniline in the presence of a catalyst, such as copper(I) iodide, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,2-diphenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl groups.

Scientific Research Applications

N,2-diphenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammation and cancer.

    Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N,2-diphenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, the phenylsulfanyl group can interact with the active site of enzymes, leading to inhibition of their activity. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-2-(phenylsulfanyl)acetamide: Lacks one phenyl group compared to N,2-diphenyl-2-(phenylsulfanyl)acetamide.

    2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the N-phenyl group.

    N,2-diphenylacetamide: Lacks the phenylsulfanyl group.

Uniqueness

This compound is unique due to the presence of both the phenylsulfanyl group and two phenyl groups attached to the acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N,2-diphenyl-2-phenylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NOS/c22-20(21-17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)23-18-14-8-3-9-15-18/h1-15,19H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDLJOHWDDGBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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